N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Bioconjugation Crosslinking Chemistry Spacer Arm Length

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-12-NHS) is an 11-carbon heterobifunctional crosslinker engineered for protocols where spacer-arm length critically determines bioconjugate stability and function. Unlike shorter analogs, its undecyl spacer prevents steric hindrance in membrane-protein studies and antibody-drug conjugate (ADC) construction, ensuring reproducible crosslinking mass spectrometry (XL-MS) distance mapping. This non-cleavable NHS ester/MTS reagent dissolves efficiently in DMSO or chloroform, making it ideal for hydrophobic domains where water-soluble linkers cause aggregation. • Prevents steric hindrance: The defined 11-carbon spacer acts as a molecular ruler for precise XL-MS distance constraints, enabling accurate protein-complex architecture mapping. • Optimized for hydrophobic systems: Soluble in organic solvents (DMSO, chloroform), it crosslinks membrane proteins without aggregation, a key advantage over PEG-based linkers. • Batch-to-batch consistency: Standard ≥98% purity (HPLC) with rigorous storage (2-8°C, inert atmosphere) ensures lot-to-lot reproducibility for critical conjugation protocols.

Molecular Formula C17H29NO6S2
Molecular Weight 407.5 g/mol
CAS No. 887407-54-7
Cat. No. B015970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyloxycarbonylundecyl Methanethiosulfonate
CAS887407-54-7
SynonymsMTS-12-NHS;  6-[(Methanethisulfonyl)thio]dodecanoic acid, N-succinimidyl ester;  N-Succinimidyloxycarboxyundecyl Methanethiosulfonate
Molecular FormulaC17H29NO6S2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
InChIKeyWPLAJWFTRJGENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: Heterobifunctional Crosslinker Overview


N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS 887407-54-7), also known as MTS-12-NHS, is a heterobifunctional crosslinking reagent containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive methanethiosulfonate (MTS) group . The compound features an eleven-carbon undecyl spacer arm, which confers distinct physicochemical properties compared to shorter-chain analogs, influencing solubility, molecular stability, and the spatial distance between conjugated biomolecules .

Amine-to-sulfhydryl bioconjugation workflow
11-carbon undecyl spacer for mid-range distance control
Organic-solvent reaction compatibility (chloroform, DMSO)

Why Spacer Arm Length Matters in MTS-NHS Crosslinkers


Within the family of MTS-NHS heterobifunctional crosslinkers, the spacer arm length is not a trivial variable; it directly dictates the physical distance between conjugated molecules, which can profoundly affect the stability, function, and accessibility of the resulting bioconjugate . A spacer that is too short may induce steric hindrance, preventing efficient binding or proper folding, while one that is too long may introduce excessive conformational flexibility or unfavorable hydrophobic interactions. Substituting N-Succinimidyloxycarbonylundecyl Methanethiosulfonate with a shorter analog (e.g., propyl or pentyl) or a longer analog (e.g., pentadecyl) fundamentally alters these critical spatial and physicochemical parameters, making direct substitution without re-optimization of the conjugation protocol a significant risk to experimental reproducibility and functional outcome .

Shorter analog Propyl (3-carbon) spacer may increase steric hindrance and restrict conjugate flexibility.
Longer analog Pentadecyl (15-carbon) spacer alters solubility and may introduce excessive hydrophobicity.
Direct substitution Protocol re-optimization is required; spatial and physicochemical parameters are not interchangeable.

Quantitative Differentiation from Closest Analogs


Spacer Arm Length Comparison

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-12-NHS) possesses an eleven-carbon undecyl spacer arm, which is intermediate between shorter-chain and longer-chain MTS-NHS analogs. This specific length is designed to balance molecular flexibility with structural rigidity, reducing steric hindrance while maintaining precise spatial control in bioconjugates [1]. In contrast, the propyl analog (MTS-4-NHS) has a 3-carbon spacer, and the pentadecyl analog (MTS-16-NHS) has a 15-carbon spacer [2].

Spacer length
Class-level
11-carbon (undecyl) vs. 3-carbon (propyl) and 15-carbon (pentadecyl)
Mid-range reach balances flexibility and rigidity
Structural inference; confirm with modeling if distance is critical
Bioconjugation Crosslinking Chemistry Spacer Arm Length

Melting Point and Thermal Profile

The melting point of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is reported as 74-76°C . This value is intermediate between that of the shorter-chain propyl analog (MTS-4-NHS), which melts at 78-80°C [1], and the longer-chain pentadecyl analog (MTS-16-NHS), which melts at 88-90°C .

Melting point
Reported
74–76°C
QC identity marker; intermediate between shorter and longer analogs
Inter-lab variation possible; verify upon receipt
Thermal Analysis Physicochemical Characterization Purity Assessment

Hydrophobicity and Solubility Profile

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is soluble in organic solvents such as chloroform and DMSO, but is insoluble in water . This solubility profile is a direct consequence of its eleven-carbon alkyl spacer, which imparts significant hydrophobicity . In contrast, shorter-chain analogs like the propyl derivative (MTS-4-NHS) may exhibit slightly different solubility characteristics, and the pentadecyl analog (MTS-16-NHS) is described as only slightly soluble even in chloroform and DMSO [1].

Solubility profile
Class-level
Soluble in CHCl₃, DMSO; insoluble in water. Pentadecyl analog poorly soluble.
Enables organic-solvent-based conjugation without precipitation
Qualitative vendor data; test solubility in your buffer system
Solubility Hydrophobicity Bioconjugation Protocols

Recommended Application Scenarios


Membrane Protein and Hydrophobic Peptide Conjugation

The compound's hydrophobic undecyl spacer makes it particularly well-suited for crosslinking applications involving membrane proteins or hydrophobic peptide domains. Its solubility in organic solvents like chloroform and DMSO allows for efficient reaction in environments where water-soluble crosslinkers would be ineffective or cause protein aggregation .

Antibody-Drug Conjugate Synthesis with Defined Linker Length

As a non-cleavable heterobifunctional linker, N-Succinimidyloxycarbonylundecyl Methanethiosulfonate can be used to construct ADCs where precise control over the drug-to-antibody distance is critical for optimizing therapeutic index [1]. The 11-carbon spacer provides a specific spatial separation that can influence payload release and efficacy compared to shorter or longer linkers.

Structural Biology: Molecular Ruler for Protein Interaction Mapping

The defined 11-carbon spacer arm allows the compound to act as a molecular ruler in crosslinking mass spectrometry (XL-MS) studies. By identifying residues crosslinked with this specific distance constraint, researchers can map the architecture of protein complexes and determine the proximity of interacting domains with greater precision than with highly flexible PEG-based linkers .

Application
Selection Property
Validation Focus
Membrane protein domain labeling
Hydrophobic spacer & organic-solvent compatibility
Solubility in CHCl₃/DMSO; conjugation efficiency in non-aqueous systems
Antibody–drug conjugate linker design
Defined non-cleavable 11-carbon spacer
Drug-to-antibody distance control; batch-to-batch spacer length verification
Protein interaction mapping (XL‑MS)
Rigid molecular ruler with fixed length
Crosslink distance constraints; reproducibility of identified residue pairs

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